Methyl dodonate A acetate
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Overview
Description
Methyl dodonate A acetate is a natural product used primarily in life sciences research. It is a diterpenoid compound with the molecular formula C23H30O5 and a molecular weight of 386.49 g/mol . This compound is derived from the herbs of Dodonaea viscosa and is known for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl dodonate A acetate typically involves the esterification of Methyl dodonate A with acetic acid. This reaction can be catalyzed by sulfuric acid in a batch reactor . The process can be optimized using microwave-assisted esterification, which is more effective and efficient than conventional methods. Key parameters include microwave power, catalyst concentration, methanol to acetic acid ratio, and esterification time .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity. The product is usually stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Methyl dodonate A acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl dodonate A acetate is widely used in scientific research due to its biological activity. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a bioactive compound in various formulations
Mechanism of Action
The mechanism of action of Methyl dodonate A acetate involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence signal transduction pathways. The exact molecular targets are still under investigation, but it is believed to affect key regulatory proteins and enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Methyl dodonate A acetate is unique among diterpenoids due to its specific structure and biological activity. Similar compounds include:
- Methyl dodonate B acetate
- Methyl dodonate C acetate
- Methyl dodonate D acetate
These compounds share structural similarities but differ in their functional groups and biological activities. This compound is particularly noted for its potent bioactivity and versatility in research applications .
Properties
IUPAC Name |
methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOLDXEOWNRQY-WMJZEDCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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